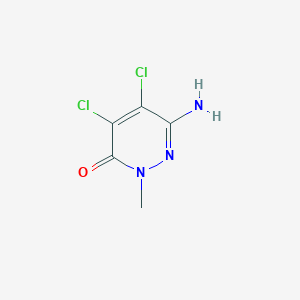

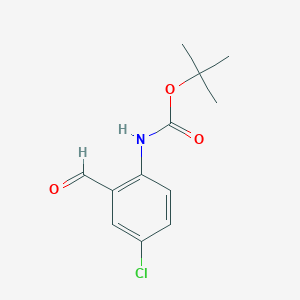

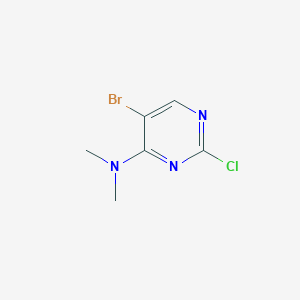

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" is a chemical entity that appears to be related to various research efforts in the synthesis of organic compounds with potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and synthetic pathways of related esters and carbamates.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often require specific conditions and catalysts. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics, was achieved through condensation and cyclodehydration reactions facilitated by a gold(III) chloride/silver triflate catalyst system . Similarly, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, highlighting the importance of chirality and the use of proline in the synthesis of chiral amino carbonyl compounds . These methods suggest that the synthesis of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" could also involve complex reactions that require careful control of reaction conditions and the use of specific catalysts or reagents.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray crystallographic analysis was used to determine the structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, revealing that aromatic stacking interactions and hydrogen bonds stabilize the structure in the solid state . Although the exact molecular structure of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" is not provided, similar analytical techniques could be employed to elucidate its structure and the intermolecular interactions that may influence its stability and reactivity.

Chemical Reactions Analysis

The papers indicate that the related compounds can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . This suggests that "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" may also participate in reactions typical of carbamates, such as hydrolysis or reactions with nucleophiles, and could serve as an intermediate or building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not directly discuss the properties of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester," they do provide information on related compounds. For example, the solubility of the compounds in different solvents, their melting points, and their stability under various conditions are important properties that can be inferred from the synthesis and purification methods described . These properties are essential for the practical application of the compounds in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : The tert-butyl esters, including compounds similar to (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, are synthesized using various techniques like asymmetric Mannich reactions and are involved in studies of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Deprotection Studies : Aqueous phosphoric acid is an effective reagent for deprotecting tert-butyl carbamates and esters, highlighting the compound's role in synthetic chemistry and the development of environmentally benign methods (Li et al., 2006).

- Hydrolysis and Oxidative Degradation : Research has been conducted on the hydrolysis of tert-butyl esters and their oxidative degradation with copper salts and oxygen, indicating their potential utility in specific chemical reactions (Qi, Hülsmann, & Godt, 2016).

Structural and Crystallographic Studies

- Crystallography : The crystal structure of compounds like tert-butyl esters, which share structural similarities with (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, has been determined using X-ray diffraction. This research aids in understanding the molecular conformation and interactions of such compounds (Kant, Singh, & Agarwal, 2015).

Synthesis of Derivatives and Related Compounds

- Derivative Synthesis : The tert-butyl esters are used in the synthesis of various derivatives and intermediates, which play a crucial role in the development of new chemical entities and materials (Hodges, Wang, & Riley, 2004).

- Biological Activity Studies : Some studies have been conducted on the synthesis and anticancer properties of esters similar to (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, highlighting their potential applications in medicinal chemistry and drug discovery (Vorona et al., 2007).

Eigenschaften

IUPAC Name |

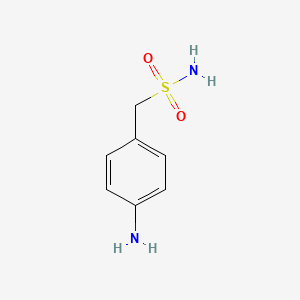

tert-butyl N-(4-chloro-2-formylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVMHZGCQHJZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester | |

CAS RN |

260559-52-2 |

Source

|

| Record name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)